molecular formula C7H10N2O5 B8298136 2-Carboxy-4-oxo-2-imidazolidinepropanoic acid

2-Carboxy-4-oxo-2-imidazolidinepropanoic acid

Cat. No.: B8298136
M. Wt: 202.16 g/mol
InChI Key: OCJZYNANYYCWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-4-oxo-2-imidazolidinepropanoic acid is a useful research compound. Its molecular formula is C7H10N2O5 and its molecular weight is 202.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

2-(2-carboxyethyl)-4-oxoimidazolidine-2-carboxylic acid

InChI

InChI=1S/C7H10N2O5/c10-4-3-8-7(9-4,6(13)14)2-1-5(11)12/h8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)

InChI Key

OCJZYNANYYCWKX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(N1)(CCC(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-oxoglutaric acid (10 g, 0.068 mol), glycinamide hydrochloride (8.3 g, 0.075 mol) and sodium hydroxide (8.2 g, 0.205 mol) in water (120 mol) was refluxed for 4 hours. After cooling the solution was adjusted to pH 2.5 and the resulting precipitate was collected and dried under vacuum at 60° C. to afford 5.9 g (43%) of the title compound, m.p. 202°-205° C. NMR (DMSO-d6): deltaH =8.5 (s, 1H, CONH); 7.00-4.00 (b.s., 3H, NH, COOH); 3.22 and 3.18 (ABq, J=16 Hz, 2H, NHCH2CO); 2.40-1.75 (c.a., 4H, CH2CH2COOH). MS (E.I., 70 eV, 15 mA) m/z=140 (M--H2O--COOH)+, 84 C3H4N2O)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
glycinamide hydrochloride
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mol
Type
reactant
Reaction Step One
Yield
43%

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